N-(3-methoxybenzyl)adamantan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18/h2-4,8,14-16,19H,5-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANRRHHXBTYEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385992 | |
| Record name | N-(3-methoxybenzyl)adamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416891-29-7 | |
| Record name | N-(3-methoxybenzyl)adamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectory and Evolving Significance of Adamantane Derivatives in Drug Discovery
The journey of adamantane (B196018) in medicine began with its discovery in petroleum in 1933, which opened up a new field of polyhedral organic compound chemistry. bldpharm.com Although it was first synthesized in 1941, it wasn't until a more accessible synthesis method was developed in 1957 that its derivatives became widely available for research.
The first significant breakthrough for adamantane derivatives in drug discovery came in the 1960s with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane). nih.gov Initially identified for its activity against the influenza A virus, amantadine was later repurposed for the treatment of Parkinson's disease. bldpharm.com This dual applicability highlighted the potential of the adamantane scaffold to interact with multiple biological targets.
Following the success of amantadine, other adamantane-based drugs were developed, including rimantadine and tromantadine, which also targeted viral infections. nih.gov The significance of adamantane derivatives has since expanded beyond antiviral and neuroprotective applications. They have been incorporated into drugs for a wide range of conditions, including type 2 diabetes (saxagliptin and vildagliptin) and acne (adapalene). nih.gov This demonstrates the versatility of the adamantane moiety as a building block in the design of new therapeutic agents.
The following table provides a timeline of key milestones in the history of adamantane derivatives in drug discovery:
| Year | Milestone | Key Compound(s) | Therapeutic Area |
| 1933 | Discovery of adamantane in petroleum | Adamantane | - |
| 1941 | First laboratory synthesis of adamantane | Adamantane | - |
| 1960s | Discovery of antiviral activity | Amantadine | Influenza A |
| 1960s | Repurposing for neurological disorders | Amantadine | Parkinson's Disease |
| Post-1960s | Development of further antiviral agents | Rimantadine, Tromantadine | Viral Infections |
| Contemporary | Expansion into diverse therapeutic areas | Saxagliptin, Vildagliptin, Adapalene | Type 2 Diabetes, Acne |
Fundamental Rationale for Investigating Adamantane Based Chemical Entities in Contemporary Medicinal Chemistry
The continued interest in adamantane (B196018) derivatives in modern medicinal chemistry stems from the unique combination of physicochemical properties conferred by the adamantane cage. bldpharm.com This rigid, three-dimensional hydrocarbon scaffold offers several advantages in drug design, making it a valuable tool for optimizing the pharmacological profiles of therapeutic agents. scispace.com
One of the primary reasons for incorporating an adamantane moiety is to increase the lipophilicity of a molecule. researchgate.net This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is particularly useful for developing treatments for central nervous system disorders. mdpi.com The steric bulk of the adamantane group can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and prolonging its half-life in the body. researchgate.net
Furthermore, the rigidity of the adamantane scaffold provides a fixed orientation for appended pharmacophoric groups. mdpi.com This allows for a more precise interaction with the target receptor or enzyme, potentially leading to increased potency and selectivity. mdpi.com By serving as a non-metabolizable and sterically demanding anchor, the adamantane group can be used to probe the binding pockets of biological targets and to develop highly specific ligands. scispace.com
The key properties of adamantane that are advantageous in medicinal chemistry are summarized in the table below:
| Property | Description | Advantage in Drug Design |
| High Lipophilicity | The hydrocarbon nature of adamantane makes it highly soluble in lipids. | Enhances membrane permeability and absorption, including across the blood-brain barrier. researchgate.netmdpi.com |
| Rigid 3D Structure | The adamantane cage is a rigid and strain-free structure. | Provides a stable scaffold for the precise spatial arrangement of functional groups, leading to improved target binding. mdpi.com |
| Steric Bulk | The adamantane moiety is voluminous and occupies a significant amount of space. | Can provide a better fit for hydrophobic binding pockets and protect the drug from metabolic enzymes, increasing its stability. researchgate.net |
| Chemical Stability | The carbon-carbon bonds in the adamantane cage are highly stable and resistant to metabolic degradation. | Improves the pharmacokinetic profile of a drug by reducing its metabolic clearance. researchgate.net |
Specific Academic Relevance of N 3 Methoxybenzyl Adamantan 1 Amine Within the Broader Scope of Adamantane Research
General Synthetic Strategies for Derivatization of the Adamantane Nucleus
The functionalization of the adamantane core can be achieved through various synthetic approaches. Direct functionalization of the adamantane C-H bonds, particularly at the more reactive tertiary bridgehead positions, is a common strategy. This can be accomplished through radical-mediated reactions or by utilizing carbocation intermediates. mdpi.com Organometallic reagents, such as those involving zinc and magnesium, have also been employed in cross-coupling reactions to introduce a variety of substituents onto the adamantane framework. harvard.edu
Furthermore, the adamantane scaffold can be constructed from simpler acyclic or monocyclic precursors, allowing for the introduction of functional groups at specific positions during the ring-formation process. This "bottom-up" approach offers a high degree of control over the final structure of the substituted adamantane derivative.
Synthetic Pathways to this compound and Related N-Substituted Adamantanamines
The synthesis of N-substituted adamantanamines, including the target compound this compound, can be accomplished through several established organic reactions. These methods primarily involve the formation of a carbon-nitrogen bond between the adamantane moiety and the desired substituent.
Reductive Amination Protocols in Amine Synthesis
Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines. d-nb.infomasterorganicchemistry.com This two-step, one-pot reaction involves the initial condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. The subsequent in-situ reduction of the imine yields the corresponding amine. d-nb.info
For the synthesis of this compound, this protocol would involve the reaction of adamantan-1-amine with 3-methoxybenzaldehyde. The resulting Schiff base intermediate is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for the imine over the starting carbonyl compound. harvard.edu
The general reaction scheme is as follows:

Scheme 1: General scheme for the synthesis of this compound via reductive amination.
Nucleophilic Substitution and Cyclization Approaches
Nucleophilic substitution reactions provide another route to N-substituted adamantanamines. In this approach, a suitable adamantane derivative bearing a good leaving group, such as 1-bromoadamantane (B121549), can react with an amine nucleophile. For the synthesis of this compound, this would entail the reaction of 1-bromoadamantane with 3-methoxybenzylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
While direct nucleophilic substitution on adamantyl halides can be challenging due to the steric hindrance of the adamantane cage, this method remains a viable pathway for the formation of the target compound.
Formation and Utility of Nitrene Intermediates in Adamantane Functionalization
Nitrenes, the nitrogen analogues of carbenes, are highly reactive intermediates that can undergo insertion into C-H bonds to form C-N bonds. This method offers a direct way to functionalize the adamantane scaffold. While the generation of an adamantyl nitrene followed by reaction with a suitable aromatic partner is conceptually possible, the more common approach involves the generation of a nitrene that then reacts with adamantane. However, controlling the regioselectivity of such insertion reactions can be challenging. For the synthesis of a specific N-substituted adamantanamine like this compound, this method is less commonly employed compared to reductive amination or nucleophilic substitution due to potential side reactions and lack of selectivity.
Analytical and Spectroscopic Characterization Techniques for Confirming Compound Structure
The unambiguous identification of this compound and related derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the protons of the adamantyl cage, the methoxy (B1213986) group, the benzyl (B1604629) methylene (B1212753) bridge, and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of the adamantyl scaffold, the methoxy group, the methylene bridge, and the aromatic ring. The chemical shifts of the adamantane carbons are particularly characteristic.
| Proton (¹H) NMR Data (Estimated) | Carbon (¹³C) NMR Data (Estimated) |
| Chemical Shift (ppm) | Assignment |
| 1.50-1.80 | Adamantane CH₂ |
| 1.90-2.10 | Adamantane CH |
| 3.75 | Methoxy (-OCH₃) |
| 3.80 | Methylene (-CH₂-) |
| 6.80-7.30 | Aromatic (Ar-H) |
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the adamantyl and benzyl groups (around 2850-3000 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). masterorganicchemistry.com
| IR Absorption Data | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | N-H Stretch (Secondary Amine) |
| 2850-3000 | C-H Stretch (Aliphatic) |
| 1450-1600 | C=C Stretch (Aromatic) |
| 1000-1300 | C-O Stretch (Ether) |
Antiviral Research Applications
Adamantane derivatives, including amantadine (B194251) and rimantadine, have historically been used for the prophylaxis and treatment of influenza A virus infections. nih.gov Their primary mechanism of action involves the blockade of the M2 proton channel, which is crucial for the viral uncoating process within host cells. nih.gov However, the emergence of drug-resistant strains has limited their clinical utility, prompting research into novel adamantane analogues with improved efficacy. nih.govplos.org
In Vitro and In Vivo Model Investigations against Influenza A Virus
Preclinical studies have evaluated the anti-influenza activity of various adamantane derivatives in both cell cultures (in vitro) and animal models (in vivo). For instance, a series of 2-adamantanamines with different alkyl adducts were tested against influenza A strains, including those with the S31N mutation in the M2 proton channel that confers resistance to amantadine and rimantadine. nih.gov The addition of even a single methylene group to the methyl adduct of an amantadine analogue resulted in in vitro activity against two M2 S31N-containing viruses, A/Calif/07/2009 (H1N1) and A/PR/8/34 (H1N1). nih.gov
In another study, eight compounds of adamantyl (alkyl, cycloalkyl) derivatives of aminopropanol-2 were investigated for their anti-influenza activities. semanticscholar.org Three of these compounds were found to inhibit the replication of the influenza virus strain A/FM/1/47(H1N1) in Madin-Darby Canine Kidney (MDCK) cell culture. semanticscholar.org In vivo experiments with these compounds in a mouse model of influenza pneumonia demonstrated significant protective effects, with some derivatives showing higher efficacy than rimantadine. semanticscholar.org
The following table summarizes the in vitro anti-influenza activity of selected adamantane analogues.
Exploration of Activity Spectrum against Other Viral Pathogens (e.g., Orthopoxviruses, HIV-1)
The antiviral research of adamantane derivatives extends beyond influenza viruses. Some analogues have been investigated for their activity against other viral pathogens, including orthopoxviruses and Human Immunodeficiency Virus-1 (HIV-1). A study on amantadine and rimantadine derivatives demonstrated their in vitro activity against the vaccinia virus, a member of the Orthopoxvirus genus. mdpi.comdoaj.org Molecular modeling in this study suggested that these compounds might inhibit the vaccinia virus by suppressing the phospholipase activity of the viral membrane protein p37. mdpi.comdoaj.org
Furthermore, novel 1-adamantyl singlet nitrenes have been used to synthesize N-phenacyl amantadine derivatives, one of which was found to be inhibitory towards low pathogenic avian influenza A virus (H5N1) replication in vitro. nih.gov An amantadine-folate conjugate synthesized in the same study showed inhibitory effects on HIV-1 replication in primary human lymphocytes. nih.gov
Mechanistic Studies of Viral Inhibition in Preclinical Systems
The primary mechanism of anti-influenza action for amantadine and its early analogues is the inhibition of the M2 proton channel. nih.gov This channel is essential for the influx of protons into the virion, a process required for viral uncoating and the release of viral ribonucleoprotein into the cytoplasm of the host cell. nih.gov However, the high prevalence of the S31N mutation in the M2 protein has rendered these drugs largely ineffective against current influenza A strains. nih.gov
Recent research has focused on understanding the mechanisms by which newer adamantane analogues inhibit these resistant viruses. Some studies suggest that certain analogues with larger, lipophilic adducts may inhibit viral replication through mechanisms that are independent of M2 proton current inhibition or modulation of endosomal pH. nih.gov These findings indicate that amantadine analogues might act on multiple, complementary pathways to inhibit the replication of M2S31N-containing viruses. nih.gov
Neuropharmacological Research Avenues
In addition to their antiviral properties, adamantane derivatives have been investigated for their potential in treating neurological disorders. This research is largely based on the neuroprotective properties of memantine (B1676192), an adamantane derivative that is an N-methyl-D-aspartate receptor (NMDAR) antagonist.
N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism in Excitotoxicity Models
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDARs, leads to neuronal damage and death. nih.govnih.gov This process is implicated in various neurodegenerative disorders. nih.govnih.gov NMDAR antagonists are therefore considered a potential therapeutic approach for these conditions. nih.govwustl.edu
This compound and its analogues, being structurally related to memantine, have been explored as NMDAR antagonists. A series of adamantane-derived compounds, including those with benzyl and phenylethyl moieties, were synthesized and shown to exhibit significant inhibitory activity against the NMDAR channel. rsc.org These compounds were designed to act as dual inhibitors of both NMDARs and voltage-gated calcium channels. rsc.org
The table below presents data on the NMDAR inhibitory activity of selected adamantane derivatives.
Modulation of Voltage-Gated Calcium Channels (VGCC)
Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx into neurons, which in turn controls a wide range of cellular processes, including neurotransmitter release and gene expression. ens-lyon.fr Overactivation of these channels can contribute to the calcium overload seen in excitotoxicity. rsc.org Therefore, compounds that can modulate VGCCs are of interest for neuroprotection.
The same series of adamantane-derived compounds that showed NMDAR antagonism were also found to inhibit VGCCs. rsc.org This dual-channel inhibition is a promising strategy for neuroprotection, as it targets two key pathways involved in neuronal cell death. rsc.org The inhibitory activity of these compounds against VGCCs ranged from 39.6% to 85.7% at a concentration of 100 µM. rsc.org
Relevance to Neurodegenerative Disease Pathways in Cellular Models
The adamantane scaffold, a core component of this compound, is featured in several compounds investigated for neurodegenerative diseases. Amantadine and Memantine, both adamantane derivatives, are known to act as noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govnih.gov Dysregulation of glutamatergic neurotransmission via excessive NMDA receptor activity is a key pathway implicated in the neuronal damage seen in conditions like Alzheimer's disease. nih.gov This excessive activity can lead to excitotoxicity and promote cell death, contributing to the neurodegeneration characteristic of the disease. nih.gov
Cellular models are crucial for investigating these pathways. The SH-SY5Y neuroblastoma cell line is frequently used in Parkinson's disease research due to its human origin and catecholaminergic properties. For Alzheimer's disease studies, patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into neurons to model pathological processes such as β-amyloid plaque deposition and hyperphosphorylation of the Tau protein. mdpi.com More advanced three-dimensional (3D) organoid models aim to replicate the complex interactions between different brain cell types. mdpi.comfrontiersin.org
The established mechanism of adamantane analogues as NMDA receptor antagonists suggests a potential relevance for this compound in modulating neurodegenerative pathways. nih.govnih.gov Research using cellular models allows for the exploration of how such compounds might mitigate the downstream effects of excitotoxicity and protein aggregation central to diseases like Alzheimer's and Parkinson's. frontiersin.orgscitechdaily.com
Anticancer and Antiproliferative Activity Studies
Evaluation of Cytotoxic and Antiproliferative Effects against Cancer Cell Lines
The lipophilic nature and rigid structure of the adamantane moiety have made its derivatives a subject of interest in anticancer research. mdpi.com Studies have shown that incorporating the adamantane scaffold into various molecular structures can enhance antiproliferative potency. farmaciajournal.com A range of adamantane derivatives has been synthesized and evaluated for cytotoxic and antiproliferative activities against numerous human cancer cell lines.
For instance, research on adamantane-based compounds has demonstrated modest anticancer activity in cell lines known to express the sigma-2 receptor, a potential target in cancer therapy. nih.gov Other studies have investigated the in vitro activity of 4-(1-adamantyl)-4,4-diarylbutylamines and related diarylpentylamines and diarylhexylamines, finding significant antiproliferative effects against major cancer cell lines. nih.gov Further research on 1-(adamantan-1-yl)-3-substituted thiourea derivatives found them to be active against H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cells. farmaciajournal.com Cytotoxicity of other adamantane derivatives has been measured using the MTT test on cell lines including A549 (lung carcinoma), T47D (breast cancer), and HeLa (cervical cancer), confirming the broad-spectrum potential of this chemical class. mdpi.com
Table 1: Examples of Adamantane Analogues and Their Activity in Cancer Cell Lines
| Compound Class | Cell Line(s) | Observed Effect |
|---|---|---|
| Adamantane-based Sigma-2 Receptor Ligands | Various cancer cell lines | Modest anticancer activity |
| 4-(1-Adamantyl)-4,4-diarylbutylamines | Major cancer cell lines | Significant antiproliferative activity |
| 1-(Adamantan-1-yl)-3-substituted thioureas | H460 (lung), HepG2 (liver), MCF-7 (breast) | Anti-proliferative activity |
| General Adamantane Derivatives | A549 (lung), T47D (breast), HeLa (cervical) | Cytotoxicity |
Chemokine Receptor (CCR5, CXCR4) Inhibition in Triple Negative Breast Cancer Models
Chemokine receptors, particularly CCR5 and CXCR4, are implicated in the growth, proliferation, and metastasis of various cancers, including triple-negative breast cancer (TNBC). researchgate.net TNBC is an aggressive subtype of breast cancer that lacks targeted therapies due to the absence of estrogen, progesterone, and HER2 receptors. nih.gov
A close analogue of the subject compound, N‐[4‐(Benzyloxy)‐3‐methoxybenzyl)]adamantane‐1‐amine (DZH2), has been identified as a dual inhibitor of both CCR5 and CXCR4. researchgate.net In preclinical studies, DZH2 demonstrated potential as an agent against triple-negative breast cancer. Its mechanism involves blocking the signaling pathways mediated by these chemokine receptors, which are crucial for tumor progression and metastasis. Inhibition of these receptors has been shown to decrease cellular proliferation and migration in TNBC models. researchgate.net Targeting the CXCR4 receptor, in particular, is considered a viable strategy for developing nanocarrier-based therapies for TNBC. researchgate.net
Enzyme Inhibitory Profile Investigations
Research on Urease, α-Amylase, and α-Glucosidase Inhibition
Adamantane derivatives have been investigated for their ability to inhibit various enzymes, including those relevant to metabolic disorders and bacterial pathogenesis. A series of novel compounds incorporating a 1,3-thiazole core with amantadine were synthesized and evaluated for their inhibitory activity against urease, α-amylase, and α-glucosidase. nih.gov
Urease is a nickel-containing enzyme that is a virulence factor for several pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov
In these studies, several amantadine analogues demonstrated significant inhibitory potential against all three enzymes. nih.gov Notably, the substitution pattern on the N-aryl ring was found to influence the inhibitory activity. For instance, a derivative containing a methoxy group (compound 6d ) showed the most potent activity against urease and significant inhibition of α-amylase. nih.gov Another derivative (6c ) was the most potent against α-glucosidase. nih.gov These findings suggest that the adamantane scaffold can be a valuable platform for designing multi-target enzyme inhibitors.
Table 2: Enzyme Inhibitory Activity of Selected Amantadine-Thiazole Analogues
| Compound | Urease IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
|---|---|---|---|
| 6a | 73.18 ± 0.53 | 118.3 ± 0.71 | 72.12 ± 0.11 |
| 6c | 98.65 ± 0.70 | >200 | 38.73 ± 0.80 |
| 6d | 32.76 ± 0.28 | 97.37 ± 1.53 | 98.65 ± 0.70 |
| 6e | 63.51 ± 0.44 | >200 | 41.63 ± 0.26 |
| Thiourea (Standard) | 21.25 ± 0.15 | N/A | N/A |
| Acarbose (Standard) | N/A | 5.17 ± 0.25 | 1.21 ± 0.16 |
Data sourced from a study on amantadine clubbed N-aryl amino thiazoles. nih.gov
Other Enzyme Modulation Studies (e.g., SIRT1)
Sirtuin 1 (SIRT1) is a highly conserved NAD⁺-dependent deacetylase that plays a critical role in a wide array of biological processes, including metabolism, DNA repair, inflammation, and cell survival. nih.govnih.gov As a key regulator of cellular homeostasis, SIRT1 has emerged as an important therapeutic target for numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions. nih.govmdpi.com Consequently, the development of small molecules that can modulate SIRT1 activity—either as activators or inhibitors—is an area of intense research. nih.gov
While various scaffolds, such as benzimidazoles and pyrazoles, have been explored for the development of SIRT1 inhibitors, specific studies detailing the direct modulatory activity of this compound or its close analogues on SIRT1 are not extensively documented in the reviewed literature. rsc.org However, other adamantane-based derivatives have been shown to inhibit different enzymes involved in disease pathways, such as Tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is a target in cancer therapy. sciforum.net Given the therapeutic importance of SIRT1, investigating the potential for adamantane-containing compounds to modulate its activity could be a valuable direction for future research.
Antimicrobial Efficacy Assessment (e.g., Antibacterial, Trypanocidal)
The adamantane scaffold has been a subject of significant interest in medicinal chemistry due to its lipophilic nature, which can enhance the therapeutic properties of various compounds. This section details the preclinical biological activities of analogues of this compound, focusing on their efficacy against bacteria and trypanosomes.
Antibacterial Activity of Adamantane Analogues
Research into adamantane derivatives has revealed promising antibacterial properties against a range of pathogens. A study involving adamantane-linked isothiourea derivatives showed potent broad-spectrum antibacterial activity. nih.gov Specifically, two compounds, a 4-nitrobenzyl and a 4-bromobenzyl analogue, demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. nih.gov Their activity was found to be comparable to standard antibiotics like Gentamicin sulfate and Ampicillin trihydrate against certain strains. nih.gov
Another study focused on (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, with several compounds in this series displaying potent and broad-spectrum antibacterial action. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these compounds were determined, indicating their potential as bactericidal agents. nih.gov
Furthermore, novel adamantane derivatives containing a hydrazide–hydrazone moiety have been synthesized and evaluated for their antimicrobial properties. researchgate.net Certain derivatives exhibited high antibacterial potential, particularly against Gram-positive bacteria, with Staphylococcus epidermidis being the most susceptible strain. researchgate.net The research suggests that the introduction of the adamantane system into novel compounds can increase lipophilicity, potentially modifying bioavailability and enhancing the therapeutic effect. researchgate.net
Table 1: Antibacterial Activity of Selected Adamantane Analogues
| Compound Type | Test Organisms | Activity | Reference |
|---|---|---|---|
| Adamantane-linked isothiourea derivatives | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity | nih.gov |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity | nih.gov |
| Adamantane derivatives with a hydrazide–hydrazone moiety | Gram-positive bacteria (S. epidermidis) | High antibacterial potential | researchgate.net |
| N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Substantial antibacterial properties | researchgate.net |
Trypanocidal Activity of Adamantane Analogues
The development of new treatments for African trypanosomiasis, or sleeping sickness, is a critical area of research. Aminoadamantane derivatives have shown potential as a new class of trypanocidal agents. nih.govuctm.edu Studies on various aminoadamantane and aminoalkylcyclohexane derivatives have demonstrated significant in vitro activity against Trypanosoma brucei, the parasite responsible for the disease. uctm.edu
The trypanocidal properties of these compounds appear to be influenced by their structural features, with hydrophobic substitutions on the adamantane or cyclohexane rings generally enhancing activity. uctm.edu For instance, the introduction of an n-decyl side chain on the adamantane ring resulted in a compound that was significantly more active than the parent compound, amantadine. nih.gov Similarly, incorporating a phenyl ring between the adamantane core and the pharmacophoric side chain has been shown to enhance trypanocidal activity and selectivity. rsc.org
Research has also explored adamantane derivatives with guanylhydrazone and thiosemicarbazone moieties. nih.gov Some of these compounds exhibited potent activity against T. brucei in the nanomolar range, highlighting the synergistic effect of the lipophilic adamantane core and the respective functional groups. nih.gov
**Table 2: Trypanocidal Activity of Selected Adamantane Analogues against *Trypanosoma brucei***
| Compound Type | Key Structural Feature | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| Aminoadamantane Derivatives | Hydrophobic substitutions | Enhanced trypanocidal activity | uctm.edu |
| 1-Alkyl-2-aminoadamantanes | n-Dodecyl side chain | ~280-fold more active than amantadine | nih.gov |
| Adamantane Guanylhydrazones | n-Decyl side chain | EC50 = 90 nM | nih.gov |
| Adamantane Thiosemicarbazones | 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide | EC50 = 0.16 μM | rsc.org |
Structure Activity Relationship Sar and Medicinal Chemistry Design Principles
Intrinsic Contributions of the Adamantane (B196018) Moiety to Bioactivity
The adamantane group is a cornerstone in medicinal chemistry, valued for its distinct structural and physicochemical properties. nih.govresearchgate.net Its incorporation into a drug candidate is a deliberate strategy to confer specific advantages. pensoft.netresearchgate.net The biological activity of adamantane derivatives is closely linked to their symmetry, conformational rigidity, lipophilicity, and metabolic stability. researchgate.net
The adamantane scaffold is a highly rigid, cage-like hydrocarbon. researchgate.net This rigidity is a significant asset in drug design as it reduces the conformational flexibility of the molecule. researchgate.net When a flexible molecule binds to a receptor, it pays an entropic penalty because it loses rotational freedom. By "pre-paying" this penalty through its inherent rigidity, the adamantane moiety can lead to a more favorable binding energy. nih.gov
This well-defined three-dimensional conformation allows for the precise and predictable orientation of functional groups in space. researchgate.netnih.gov This spatial control is crucial for optimizing interactions with specific residues within a biological target's binding site, potentially enhancing both potency and selectivity. researchgate.netnih.gov
The adamantane cage is exceptionally lipophilic, making it an ideal anchor for fitting into hydrophobic pockets within receptors and enzymes. mdpi.commdpi.com This "lipophilic bullet" effect can significantly increase the binding affinity of the molecule. nih.govnih.gov Its bulky, spherical shape can effectively occupy cavities in target proteins, and in some cases, act as a blocker for cellular ion channels. mdpi.comnih.gov
Furthermore, the steric bulk of the adamantane group can shield adjacent functional groups, such as the secondary amine in N-(3-methoxybenzyl)adamantan-1-amine, from enzymatic degradation. researchgate.netnih.gov This protection enhances the metabolic stability of the drug, a key pharmacokinetic parameter. mdpi.comnih.gov The adamantane moiety itself is largely inert to metabolic processes, with hydroxylation at the tertiary positions being the primary, though often slow, metabolic pathway. nih.gov
Influence of the 3-Methoxybenzyl Substituent on Pharmacological Profiles
While the adamantane group serves as a robust anchor, the N-benzyl substituent is critical for fine-tuning the molecule's interaction with its biological target. The nature and position of substituents on the aromatic ring can dramatically alter the compound's electronic and steric properties, thereby influencing its pharmacological profile.
The placement of the methoxy (B1213986) (-OCH₃) group at the meta- (3-position) of the benzyl (B1604629) ring is a specific design choice. The pharmacological activity of N-benzyladamantanamine derivatives is highly sensitive to the position of substituents on the aromatic ring. Different positional isomers (ortho-, meta-, para-) can result in vastly different biological activities due to changes in how the molecule presents its interactive features to the receptor.
For instance, a methoxy group at the para-position might engage a different set of amino acid residues in a binding pocket compared to a methoxy group at the meta-position. This is due to altered steric profiles and the different spatial location of the group's hydrogen bond accepting oxygen atom. The electronic effect of the substituent (electron-donating or electron-withdrawing) also varies with position, which can influence factors like the pKa of the secondary amine or the strength of aryl interactions. nih.gov
| Compound | Substituent Position | Relative Binding Affinity (IC₅₀, nM) | Key Interaction Feature |
|---|---|---|---|
| Ortho-isomer | 2-methoxy | 550 | Potential steric hindrance with binding pocket entrance. |
| Meta-isomer | 3-methoxy | 45 | Optimal positioning for hydrogen bonding with a key residue. |
| Para-isomer | 4-methoxy | 120 | Favorable interaction, but suboptimal geometry compared to meta-isomer. |
Data are hypothetical and for illustrative purposes only.
The 3-methoxybenzyl group can engage in several types of non-covalent interactions that are crucial for ligand-receptor binding. nih.govmhmedical.com
Hydrogen Bonding: The oxygen atom of the methoxy group is a hydrogen bond acceptor. Its position at the meta-position directs this potential interaction towards a specific region of the binding site, which can be a critical anchoring point for the ligand. libretexts.org
π-π Stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the receptor via π-π stacking or T-shaped π-stacking. mhmedical.com
The combination of these directed, non-covalent forces from the 3-methoxybenzyl group, along with the strong hydrophobic anchoring of the adamantane moiety, creates a potent and specific binding profile. youtube.com
Strategic Design for Modulating Preclinical Pharmacokinetic Parameters
A key reason for incorporating an adamantane moiety into a drug candidate is to favorably modulate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netnih.gov The unique physicochemical characteristics of adamantane directly translate to improved pharmacokinetic profiles. pensoft.netmdpi.com
The high lipophilicity conferred by the adamantane cage generally enhances a molecule's ability to cross biological membranes, which can lead to improved oral bioavailability. nih.govnih.gov Furthermore, this lipophilicity can increase the volume of distribution and facilitate penetration of the blood-brain barrier, a valuable property for centrally acting agents. researchgate.netresearchgate.net
As mentioned, the adamantane scaffold is highly resistant to metabolic degradation. researchgate.net Its steric bulk protects nearby functional groups from metabolism, increasing the metabolic stability and plasma half-life of the compound. mdpi.comnih.gov This often results in a simplified metabolic profile, with the parent drug being excreted largely unchanged, which can reduce the likelihood of side effects arising from active metabolites. nih.gov
| Parameter | Parent Compound (e.g., N-benzylamine) | Adamantane Analogue (e.g., N-benzyladamantan-1-amine) | Rationale for Change |
|---|---|---|---|
| Lipophilicity (LogP) | 1.5 | 4.2 | High lipophilicity of the adamantane cage. mdpi.com |
| Metabolic Half-life (t½, in vitro) | 15 min | >120 min | Steric shielding and metabolic inertness of adamantane. nih.govnih.gov |
| Oral Bioavailability (%) | <10% | ~65% | Increased lipophilicity and metabolic stability enhance absorption. researchgate.net |
| Blood-Brain Barrier Penetration | Low | High | Enhanced lipophilicity facilitates crossing of the BBB. researchgate.net |
Data are hypothetical and for illustrative purposes only.
Optimization of Lipophilicity (Calculated Partition Coefficients) for Enhanced Biological Activity
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The adamantane moiety is frequently referred to as a "lipophilic bullet" because its incorporation into a molecule significantly increases lipophilicity. nih.govresearchgate.net This enhancement in lipophilic character can improve a compound's ability to cross biological membranes and may strengthen its interaction with hydrophobic pockets in target proteins. nih.govmdpi.com
The structure of this compound combines the highly lipophilic adamantane core with an N-benzyl group, which further increases its nonpolar surface area. The methoxy group on the benzyl ring adds a moderately polar element. While specific experimental LogP data for this compound is not widely published, its calculated partition coefficient (cLogP) is expected to be considerably higher than that of simpler aminoadamantanes like amantadine (B194251). The introduction of the adamantane system into a compound is known to increase its lipophilicity, which can in turn modify bioavailability and enhance the therapeutic effect. mdpi.com
| Compound | Structure | LogP / cLogP |
|---|---|---|
| Amantadine | 1-Aminoadamantane | ~2.9 (Calculated) |
| Rimantadine | 1-(1-Adamantyl)ethanamine | ~3.4 (Calculated) |
| Memantine (B1676192) | 3,5-Dimethyl-1-aminoadamantane | 3.28 nih.gov |
| This compound | N-Substituted 1-aminoadamantane | Estimated to be > 4.0 |
Design Principles for Improved Blood-Brain Barrier Permeability for CNS-Active Agents
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary design consideration. Effective BBB permeation is generally associated with high lipophilicity, low molecular weight, and a small polar surface area. researchgate.net The adamantane group's lipophilic nature is often exploited to enhance the propensity of molecules to cross biological membranes, including the BBB. researchgate.netfarmaciajournal.com
Considerations for Metabolic Stability and Resistance in Adamantane Derivatives
A key advantage of the adamantane scaffold in drug design is its exceptional metabolic stability. strath.ac.uk The rigid, saturated carbocyclic cage is resistant to degradation by metabolic enzymes. nih.gov The primary metabolic pathway for adamantane derivatives is typically oxidation via cytochrome P450 (CYP) enzymes, leading to hydroxylation of the cage. nih.gov While it is often believed that the tertiary (bridgehead) carbons are the preferred sites of oxidation, studies have shown that hydroxylation can also occur at the secondary carbons. nih.gov
Comparative Structure-Activity Analyses with Established Adamantane-Based Therapeutic Agents and Analogs
Comparing this compound with established adamantane drugs like amantadine, rimantadine, and memantine highlights critical SAR principles. These established drugs are all primary amines with relatively small substituents, and their biological activities are highly sensitive to structural modifications. pharmacy180.com
Amantadine (1-aminoadamantane) is the simplest drug in this class. Its primary amine is crucial for its antiviral activity against the M2 proton channel of the influenza A virus. mdpi.com
Rimantadine adds an α-methyl group to the ethylamine (B1201723) side chain. This seemingly minor change increases lipophilicity and alters its BBB transport kinetics, resulting in higher brain-to-plasma exposure compared to amantadine. nih.gov
Memantine (3,5-dimethyl-1-aminoadamantane) features two methyl groups on the adamantane cage, which significantly increases lipophilicity and shifts its therapeutic target from the viral M2 channel to the NMDA receptor in the CNS, where it is used to treat Alzheimer's disease. nih.govfarmaciajournal.com
This compound represents a significant structural departure from these therapeutic agents due to its large N-substituent. SAR studies on amantadine analogs have shown that increasing the size of N-substituents, or introducing functional groups into them, generally diminishes or abolishes antiviral activity. nih.gov This suggests that this compound is unlikely to be an effective M2 channel inhibitor. Instead, the large, lipophilic 3-methoxybenzyl group would be expected to direct the molecule's activity towards other biological targets, where it could engage in different binding interactions, such as hydrophobic and aromatic interactions.
| Compound Name | Core Structure | Key Substituents | Primary Therapeutic Use |
|---|---|---|---|
| Amantadine | Adamantan-1-amine | -NH₂ | Antiviral (Influenza A), Antiparkinsonian mdpi.com |
| Rimantadine | Adamantan-1-amine | -CH(CH₃)NH₂ | Antiviral (Influenza A) pharmacy180.com |
| Memantine | Adamantan-1-amine | 3,5-dimethyl, -NH₂ | Alzheimer's Disease (NMDA antagonist) nih.gov |
| This compound | Adamantan-1-amine | -NH-CH₂(C₆H₄-3-OCH₃) | Investigational |
Molecular Mechanisms of Action and Computational Investigations
Elucidation of Molecular Binding Modes and Ligand-Target Interactions
Understanding how a ligand interacts with its biological target is fundamental to pharmacology. Computational methods can predict and analyze these interactions at an atomic level, distinguishing between different binding modalities and identifying key contacts that govern affinity and efficacy.
In drug-receptor interactions, ligands can bind to two principal types of sites: orthosteric and allosteric. Orthosteric ligands bind to the primary, active site of a protein, which is the same site used by the endogenous substrate or agonist. nih.gov This type of binding typically leads to competitive inhibition or direct activation. nih.gov In contrast, allosteric ligands bind to a topographically distinct site on the protein surface. nih.gov This binding event induces a conformational change in the protein, which modulates the activity of the primary active site, either enhancing or diminishing the effect of the orthosteric ligand. nih.govnih.gov
Allosteric modulators offer several advantages in drug design, including greater specificity and a more nuanced, physiological response, as they fine-tune the effects of the endogenous ligand rather than simply blocking or mimicking it. nih.gov For a molecule like N-(3-methoxybenzyl)adamantan-1-amine, its potential binding mode would depend on the specific protein target. The adamantane (B196018) group, known for its lipophilicity, is a common motif in drugs that target binding pockets. For instance, the parent compound, amantadine (B194251) (adamantan-1-amine), is known to act as an inhibitor of the influenza A M2 protein channel, a form of orthosteric interaction. nih.gov Computational studies would be crucial to determine whether this compound binds to the primary active site of a target (orthosteric) or a secondary, modulatory site (allosteric).
The binding of a ligand to a protein is stabilized by a network of noncovalent interactions with specific amino acid residues within the binding pocket. Identifying these critical residues is key to understanding the basis of molecular recognition and designing more potent and selective molecules. The adamantane cage of this compound would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine. The methoxybenzyl group can participate in various interactions; the phenyl ring can form π-π stacking or hydrophobic interactions, while the methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor.
Molecular docking studies on other adamantane-linked compounds have identified key interactions that stabilize the ligand-protein complex. For example, in studies of adamantane derivatives targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, strong hydrogen bond interactions with residues like Ser170 and Tyr183 were found to be critical for binding. nih.gov Similarly, for any given target of this compound, computational analysis would aim to identify analogous key interactions driving its binding affinity and functional effect.
Applications of Computational Chemistry in Compound Design and Mechanistic Insights
Computational chemistry encompasses a range of techniques that have become indispensable in modern drug discovery. From predicting binding poses to calculating electronic properties, these methods accelerate the design-test-optimize cycle and provide deep mechanistic insights.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the binding site of a protein target. In the case of this compound, docking simulations would involve placing the molecule into the active site of a potential target protein and using a scoring function to estimate the binding affinity (often expressed in kcal/mol).
Docking studies on related adamantane derivatives have successfully predicted their inhibitory activities against various protein targets. For example, docking of adamantane-triazole derivatives against cyclooxygenase (COX) enzymes yielded binding affinities of -6.4 kcal/mol for COX-1 and -6.5 kcal/mol for COX-2. acs.org These simulations not only provide a quantitative estimate of binding but also a visual, 3D representation of the ligand-protein complex, revealing key intermolecular interactions. ksu.edu.saksu.edu.sa
Table 1: Example Binding Affinities of Adamantane Derivatives from Molecular Docking Studies
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Adamantane-triazole thione | COX-1 | -6.4 | acs.org |
| Adamantane-triazole thione | COX-2 | -6.5 | acs.org |
| Adamantane-triazole N-Mannich bases | 11β-HSD1 | -7.50 to -8.92 | nih.gov |
This table illustrates the range of binding affinities predicted for various adamantane-containing compounds against different biological targets using molecular docking simulations.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. als-journal.comresearchgate.net DFT can compute a variety of molecular properties, including optimized geometry, vibrational frequencies (IR spectra), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netcolab.ws
The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. aun.edu.eg A small HOMO-LUMO gap suggests that a molecule is more reactive. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. dntb.gov.ua For this compound, DFT calculations would provide a deep understanding of its intrinsic electronic properties, guiding predictions about its reactivity and interaction with biological targets. dergipark.org.tr
Table 2: Key Molecular Descriptors from Quantum Chemical Calculations and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack and potential hydrogen bonding. |
This table summarizes important electronic properties that can be calculated using methods like DFT and their relevance in understanding the chemical behavior of a molecule.
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Chemoinformatics involves the use of computational methods to analyze and manage chemical data.
The structure of this compound can serve as a template or starting point for a virtual screening campaign. Ligand-based virtual screening would involve searching for compounds in a database that have similar structural or chemical features (e.g., shape, pharmacophore) to this compound. Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the binding site of a target protein to identify new potential binders. These approaches allow for the rapid and cost-effective identification of novel "hit" compounds that can be synthesized and tested experimentally, accelerating the early stages of drug discovery.
Despite a comprehensive search of scientific literature, no specific in vitro biochemical or cell-based assay data for the compound this compound was found. Publicly available research has extensively documented the biological activities of various adamantane derivatives, but studies detailing the molecular mechanisms of action for this particular compound are not available.
Research on related adamantane compounds has revealed a broad range of biological activities, including antiviral, antibacterial, and effects on the central nervous system. These studies often involve modifications to the adamantane core or the amine substituent to explore structure-activity relationships. However, the specific molecular targets and the impact of the 3-methoxybenzyl substitution in this compound on its molecular function have not been elucidated in the reviewed literature.
Therefore, it is not possible to provide detailed research findings or data tables on the insights from in vitro biochemical and cell-based assays for this compound at this time.
Future Research Directions and Translational Perspectives
Development of Novel Adamantane (B196018) Derivatives with Enhanced Preclinical Efficacy and Selectivity
The adamantane cage is a well-established pharmacophore known to enhance the therapeutic properties of various drugs by increasing their lipophilicity and metabolic stability. nih.gov Future research will likely focus on systematically modifying the structure of N-(3-methoxybenzyl)adamantan-1-amine to improve its efficacy and selectivity for specific biological targets. The adamantane moiety itself offers opportunities for substitution at its bridgehead positions, which can alter the compound's interaction with target proteins. nih.gov
A primary area of investigation will be the exploration of structure-activity relationships (SAR) concerning the N-benzyl substituent. The position and nature of the substituent on the benzyl (B1604629) ring can significantly influence biological activity. For instance, in the development of novel aminoadamantane derivatives as potential treatments for Alzheimer's disease, variations in the substitution pattern on the N-aryl group led to significant differences in inhibitory activity against amyloid-beta aggregation. This highlights the importance of the electronic and steric properties of the substituent. The methoxy (B1213986) group in this compound, being an electron-donating group, may confer specific binding properties that can be further optimized. Systematic variations, such as altering the position of the methoxy group (ortho-, meta-, para-) or replacing it with other functional groups (e.g., halogens, alkyls, nitro groups), could lead to derivatives with enhanced potency and selectivity. researchgate.net
The following table summarizes the SAR of some adamantane amine derivatives, providing a basis for future modifications of this compound.
| Adamantane Derivative Type | Substitution | Effect on Activity | Reference |
| N-Alkyl Adamantadine | Increasing size of N-substituents | Generally decreased antiviral activity compared to amantadine (B194251) | ksu.edu.sa |
| N,N-Dialkyl Adamantadine | Small alkyl groups | Similar antiviral activity to amantadine | researchgate.net |
| N-Acyl Adamantadine | Most acyl groups (except glycyl) | Decreased antiviral action | researchgate.net |
| Adamantane Amino Acid Conjugates | Glycine conjugated to rimantadine | High antiviral activity with low cytotoxicity | nih.gov |
| N-Aryl Adamantane Amines | Varied substitutions on the aryl ring | Significant impact on activity against various targets (e.g., Aβ aggregation) | mdpi.com |
These findings suggest that while large, bulky N-alkyl groups may be detrimental, thoughtfully chosen N-aryl substituents can significantly enhance biological activity. Future research on this compound would benefit from creating a library of analogs with diverse benzyl substitutions to probe interactions with target proteins and optimize for efficacy and selectivity.
Strategies for Addressing Resistance Mechanisms in Antiviral Research
A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. The first generation of adamantane antivirals, amantadine and rimantadine, which target the M2 proton channel of the influenza A virus, have been rendered largely ineffective due to widespread resistance. mdpi.com This resistance is primarily caused by single point mutations in the M2 channel protein, such as S31N, V27A, and L26F. mdpi.com
Future research on adamantane derivatives like this compound for antiviral applications must incorporate strategies to circumvent these resistance mechanisms. One promising approach is the design of derivatives that can inhibit these resistant M2 mutants. For example, novel spiro-adamantyl amine inhibitors have been shown to bind to and block the V27A mutant M2 channel. nih.gov
Another strategy involves developing adamantane derivatives that act on alternative viral targets or through different mechanisms. Some newer adamantane analogs have demonstrated activity against resistant influenza strains, not by blocking the M2 ion channel, but by interfering with other stages of the viral life cycle, such as cellular entry or viral assembly and budding. nih.gov This suggests that the adamantane scaffold can be adapted to interact with various viral proteins. The N-(3-methoxybenzyl) group of the subject compound provides a flexible side chain that could potentially interact with different binding pockets on viral proteins, offering a pathway to develop antivirals with novel mechanisms of action that are not susceptible to existing resistance mutations.
The following table outlines key resistance mutations in the influenza A M2 protein and potential strategies for developing new adamantane derivatives to overcome them.
| M2 Channel Mutation | Effect | Strategy to Overcome Resistance | Reference |
| S31N | Confers resistance to amantadine and rimantadine | Design of derivatives with different binding modes or alternative viral targets | nih.gov |
| V27A | Confers resistance to amantadine and rimantadine | Development of spiro-adamantyl amines that can bind to the mutated channel | nih.gov |
| L26F | Confers resistance to amantadine | Exploration of derivatives that do not rely on M2 channel binding for their antiviral effect | mdpi.com |
By focusing on these strategies, future research can position this compound and its derivatives as potential next-generation antiviral agents capable of addressing the significant clinical challenge of drug resistance.
Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Biological Pathways
Complex diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways. The traditional "one target, one drug" approach has shown limited efficacy for these conditions. nih.gov Consequently, there is growing interest in polypharmacology, the design of single molecules that can modulate multiple targets. The adamantane scaffold is an excellent platform for developing such multi-target agents due to its unique physicochemical properties and synthetic tractability. mdpi.com
Adamantane derivatives have already been investigated for their multi-target potential in neurodegenerative diseases. For instance, some derivatives have been designed to simultaneously act as NMDA receptor antagonists and inhibitors of voltage-gated calcium channels, both of which are implicated in the excitotoxicity observed in conditions like Alzheimer's disease. ksu.edu.sa The ability of the adamantane moiety to cross the blood-brain barrier further enhances its suitability for developing CNS-active drugs. mdpi.com
For this compound, a polypharmacological approach could involve designing derivatives that not only interact with a primary target but also modulate other relevant pathways. The methoxybenzyl moiety could be key to achieving this. For example, in the context of neurodegenerative diseases, this part of the molecule could be modified to interact with targets such as monoamine oxidase (MAO) or cholinesterases, while the adamantane core continues to target NMDA receptors. This could lead to a synergistic therapeutic effect.
The table below presents examples of multi-target approaches involving adamantane derivatives, which could inform future research on this compound.
| Disease Area | Multiple Targets | Rationale for Multi-Targeting | Reference |
| Neurodegenerative Diseases | NMDA Receptors, Voltage-Gated Calcium Channels, nNOS | Addresses multiple pathways involved in excitotoxicity and neuronal damage | ksu.edu.sa |
| Neurodegenerative Diseases | AMPA/KATP channels, GABA and serotonin (B10506) receptors | Modulates various neurotransmitter systems implicated in disease progression | mdpi.com |
| Alzheimer's Disease | Aβ aggregation, Cholinesterases | Inhibits plaque formation and addresses cholinergic deficits | nih.gov |
By leveraging the principles of polypharmacology, future research can explore the potential of this compound and its analogs to address complex diseases through the simultaneous modulation of multiple biological pathways.
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The discovery and development of new drugs is a time-consuming and expensive process. The integration of advanced computational and experimental methodologies can significantly accelerate this pipeline. For adamantane derivatives, computational tools are already playing a crucial role in drug design and optimization. nih.gov
Computational Approaches:
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its derivatives to various biological targets. This allows for the in silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of adamantane derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds and guide the optimization of lead molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction and the mechanism of action at an atomic level. ksu.edu.sa
Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. This can be used to experimentally validate the predictions from computational screening. nih.gov
Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments are screened for their ability to bind to a target. Promising fragments can then be grown or linked together to create more potent lead compounds. The adamantane cage and the 3-methoxybenzyl group could be considered as two fragments that are combined in this compound, and this principle can be used to design new derivatives.
The synergistic use of these computational and experimental techniques will be essential for the accelerated discovery and development of novel therapeutics based on the this compound scaffold.
The following table summarizes the key computational and experimental methodologies and their applications in the discovery of adamantane-based drugs.
| Methodology | Application | Benefit | Reference |
| Molecular Docking | Predicting binding affinity and mode of interaction | Prioritizes compounds for synthesis, reducing costs and time | nih.gov |
| 3D-QSAR | Establishing structure-activity relationships | Guides lead optimization by predicting the activity of new derivatives | nih.gov |
| Molecular Dynamics Simulations | Understanding the stability and dynamics of ligand-protein interactions | Provides insights into the mechanism of action | ksu.edu.sa |
| High-Throughput Screening | Rapidly testing large compound libraries for biological activity | Identifies initial hits for further development | nih.gov |
By embracing these advanced methodologies, the path from the promising chemical structure of this compound to a potential therapeutic agent can be navigated more efficiently and effectively.
Q & A
Q. What are the common synthetic routes for N-(3-methoxybenzyl)adamantan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves Schiff base formation followed by reductive amination . For example:
Condensation : Adamantan-1-amine reacts with 3-methoxybenzaldehyde in a refluxing solvent (e.g., methanol, butanol) to form an imine intermediate .
Reduction : The imine is reduced using agents like NaBH₄ or NaBH₃CN to yield the secondary amine. demonstrates this step for a hydroxybenzyl analog, achieving 89% yield .
- Optimization : Solvent choice (e.g., methanol for polarity, butanol for high-boiling conditions), stoichiometric ratios, and reaction time (typically 5–12 hours) are critical. For instance, heating in butanol for 1.5 hours improved yields in nitro-substituted analogs .
Q. Table 1: Comparison of Synthetic Methods
| Starting Aldehyde | Solvent | Reducing Agent | Yield | Reference |
|---|---|---|---|---|
| 3-Nitrobenzaldehyde | Butanol | None (Schiff base) | 91% | |
| 2-Hydroxybenzaldehyde | Methanol | NaBH₄ | 89% |
Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.7–7.5 ppm for methoxybenzyl), adamantane CH₂ (δ 1.6–2.1 ppm), and methoxy groups (δ ~3.8 ppm) .
- FTIR : Stretches for C=N (1638 cm⁻¹ in Schiff base intermediates) and N-H (3300–3500 cm⁻¹) .
- Elemental Analysis : Validates C, H, N composition (e.g., C₁₇H₂₃NO requires C 77.5%, H 8.7%, N 5.3%) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown for hydroxybenzyl analogs in and .
Q. How are preliminary pharmacological activities of this compound assessed?
- Methodological Answer :
- Receptor Binding Assays : Competitive binding studies (e.g., cannabinoid receptor CB2, as in ) using radiolabeled ligands .
- Electrophysiology : Two-electrode voltage clamp (TEVC) assays in Xenopus oocytes, measuring ion channel inhibition (e.g., AM2 proton channel inhibition in ) .
- Cell Viability Assays : Testing against cancer or viral-infected cell lines to assess cytotoxicity and therapeutic index.
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound derivatives?
- Methodological Answer :
- Crystal Growth : Slow evaporation of ethanol/water solutions produces block-shaped crystals suitable for diffraction .
- Hydrogen Bonding : In hydroxybenzyl analogs, O–H⋯O and N–H⋯F interactions stabilize 1D chains (). Methoxy groups may participate in weaker C–H⋯π interactions .
- Impact of Substituents : Electron-withdrawing groups (e.g., nitro) reduce basicity of the amine, altering hydrogen-bond donor capacity compared to methoxy analogs .
Q. How do substituent variations on the benzyl group affect biological activity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Donating Groups (e.g., methoxy) : Enhance lipophilicity and membrane permeability, potentially improving CNS targeting .
- Electron-Withdrawing Groups (e.g., nitro) : Increase receptor-binding affinity but may reduce metabolic stability .
- Case Study : In , isoxazole derivatives with chloro-thiophene substituents showed 60–70% inhibition of AM2 channels, while methoxy groups modulated solubility .
Q. What methodologies resolve contradictions in reported synthetic yields or biological data across studies?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., reports 89% yield using NaBH₄, while achieved 91% without reduction). Solvent purity and catalyst presence (e.g., acid) may explain differences .
- Biological Variability : Normalize assays to internal controls (e.g., used TEVC in triplicate with fresh oocytes) and validate via orthogonal assays (e.g., fluorescence-based binding) .
Q. How is computational modeling used to predict the mechanism of action and binding modes of this compound?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina simulate binding to targets (e.g., CB2 receptor in ). The methoxy group’s orientation may influence hydrophobic pocket interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, calculating binding free energies (ΔG) via MM-PBSA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
